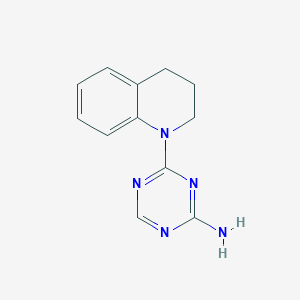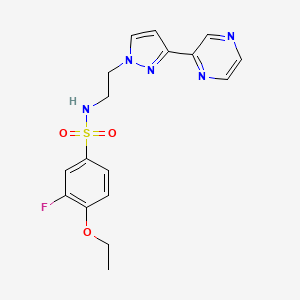![molecular formula C17H21N3O2S B2756913 N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415620-95-8](/img/structure/B2756913.png)
N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, also known as QL-XII-47, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. QL-XII-47 belongs to a class of compounds called sulfonamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various proteins, including oncogenic proteins. By inhibiting HSP90, N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide destabilizes these oncogenic proteins, leading to their degradation and ultimately cell death.
Biochemical and Physiological Effects:
N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. Additionally, N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been found to inhibit tumor angiogenesis, which is the process by which tumors develop new blood vessels to sustain their growth. N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been found to protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has also been shown to have low toxicity, making it a safe compound for use in animal studies. However, N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has some limitations as well. Its synthesis requires expertise in organic chemistry, which may limit its accessibility to researchers who do not have this expertise. Additionally, N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the research on N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to explore its potential for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to establish the safety and efficacy of N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide in humans. Overall, N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has shown promising results in preclinical studies, and its potential therapeutic applications warrant further investigation.
Méthodes De Synthèse
The synthesis of N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the preparation of quinoline-2-carbaldehyde, which is then reacted with piperidine to form N-(quinolin-2-yl)piperidine. The next step involves the reaction of N-(quinolin-2-yl)piperidine with cyclopropanesulfonyl chloride to form N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide. The final product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has also been found to inhibit the growth of cancer stem cells, which are known to be responsible for tumor recurrence and metastasis. Furthermore, N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-quinolin-2-ylpiperidin-4-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,15-6-7-15)19-14-9-11-20(12-10-14)17-8-5-13-3-1-2-4-16(13)18-17/h1-5,8,14-15,19H,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZLXQXTIHPMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2756831.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756832.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/no-structure.png)
![3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid](/img/structure/B2756837.png)
![1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea](/img/structure/B2756838.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2756844.png)
![3-(2-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2756845.png)


![6-hydroxy-2-(pyridin-3-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756850.png)

![(E)-2-Cyano-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2756853.png)